![molecular formula C25H32N2O6 B7745658 3,6-DIETHYL 4-{[3-(CYCLOHEXANECARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B7745658.png)
3,6-DIETHYL 4-{[3-(CYCLOHEXANECARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-DIETHYL 4-{[3-(CYCLOHEXANECARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. This specific compound features a quinoline core substituted with diethyl groups and a cyclohexanecarbonyl-oxypropylamino side chain, making it a unique and potentially valuable molecule for various scientific research applications.
Méthodes De Préparation
The synthesis of 3,6-DIETHYL 4-{[3-(CYCLOHEXANECARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinoline core, followed by the introduction of the diethyl groups and the cyclohexanecarbonyl-oxypropylamino side chain. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3,6-DIETHYL 4-{[3-(CYCLOHEXANECARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Applications De Recherche Scientifique
3,6-DIETHYL 4-{[3-(CYCLOHEXANECARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 3,6-DIETHYL 4-{[3-(CYCLOHEXANECARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline core may interact with DNA or enzymes, leading to the inhibition of key biological processes. The cyclohexanecarbonyl-oxypropylamino side chain may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 3,6-DIETHYL 4-{[3-(CYCLOHEXANECARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE include other quinoline derivatives such as chloroquine and quinine. These compounds share a similar quinoline core but differ in their side chains and functional groups. The unique structure of this compound may confer distinct biological activities and chemical properties, making it a valuable addition to the family of quinoline-based compounds.
Propriétés
IUPAC Name |
diethyl 4-[3-(cyclohexanecarbonyloxy)propylamino]quinoline-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O6/c1-3-31-24(29)18-11-12-21-19(15-18)22(20(16-27-21)25(30)32-4-2)26-13-8-14-33-23(28)17-9-6-5-7-10-17/h11-12,15-17H,3-10,13-14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUJSODTSDASRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]-6-methoxyphenol](/img/structure/B7745580.png)
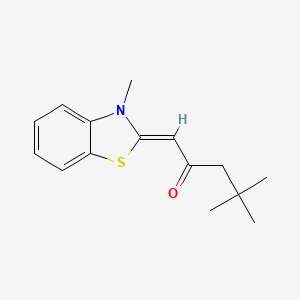
![(Z)-1-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropan-2-one](/img/structure/B7745593.png)
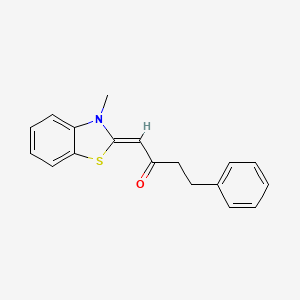


![2-[(6-Bromoquinazolin-4-yl)amino]-4-chlorophenol;hydrochloride](/img/structure/B7745629.png)
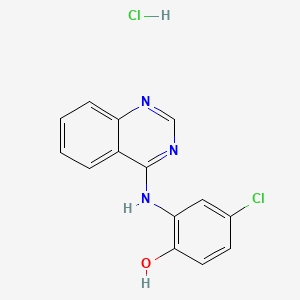
![3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl propionate](/img/structure/B7745636.png)
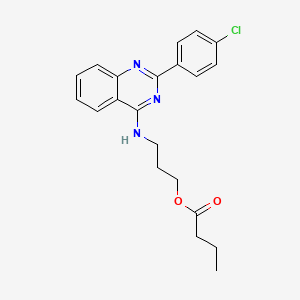
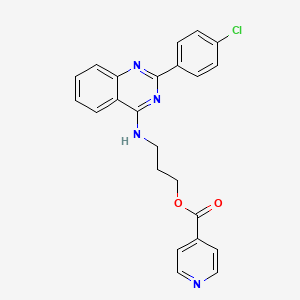

![Diethyl 4-[3-(4-chlorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate](/img/structure/B7745665.png)
![Diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate](/img/structure/B7745676.png)
